molecular formula C15H15ClN2OS B251652 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide

Cat. No.: B251652
M. Wt: 306.8 g/mol
InChI Key: MFTIGMUEIADPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide is a compound that features a thiophene ring, a pyrrolidine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide typically involves the condensation of 3-chloro-4-pyrrolidin-1-ylphenylamine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

Scientific Research Applications

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H15ClN2OS

Molecular Weight

306.8 g/mol

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C15H15ClN2OS/c16-12-10-11(17-15(19)14-4-3-9-20-14)5-6-13(12)18-7-1-2-8-18/h3-6,9-10H,1-2,7-8H2,(H,17,19)

InChI Key

MFTIGMUEIADPNR-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl

Origin of Product

United States

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